

2,4-Dinitroanisole CAS number and molecular formula

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An In-depth Technical Guide to **2,4-Dinitroanisole**

This technical guide provides a comprehensive overview of **2,4-Dinitroanisole** (DNAN), a significant chemical compound with applications ranging from the synthesis of dyes to its use in munitions. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering detailed information on its properties, synthesis, and safety considerations.

Core Compound Identification

2,4-Dinitroanisole is an organic compound characterized by an anisole core substituted with two nitro groups.[1] Its formal IUPAC name is 1-methoxy-2,4-dinitrobenzene.[2][3]

Identifier	Value
CAS Number	119-27-7[1][2][3][4][5]
Molecular Formula	C7H6N2O5[2][3][4]
Molecular Weight	198.134 g·mol⁻¹[1][2]
Appearance	Pale yellow granular crystals or needles[1]
Purity	Typically ≥97.5%[3][6]



Physicochemical Properties

The compound's physical and chemical characteristics are critical for its handling, application, and safety. The following table summarizes its key properties.

Property	Value
Melting Point	94-96 °C[5]
Boiling Point	351 °C at 760 mmHg[5]
Density	1.336 - 1.444 g/cm ³ [1][5]
Flash Point	180.5 °C[5]
Ignition Temperature	347 °C[1]
Explosion Temperature	312 °C[1]
Solubility	Soluble in ethanol and methanol.[5]

Experimental Protocols: Synthesis

2,4-Dinitroanisole can be synthesized through several methods. A common laboratory-scale preparation involves the reaction of 1-chloro-2,4-dinitrobenzene with sodium methoxide.[1]

Objective: To synthesize **2,4-Dinitroanisole** from 1-chloro-2,4-dinitrobenzene.

Materials:

- 1-chloro-2,4-dinitrobenzene
- Methanol (reagent grade)
- Sodium metal
- Stirring apparatus
- Reflux condenser
- Heating mantle



- · Beakers, flasks, and other standard laboratory glassware
- Filtration apparatus

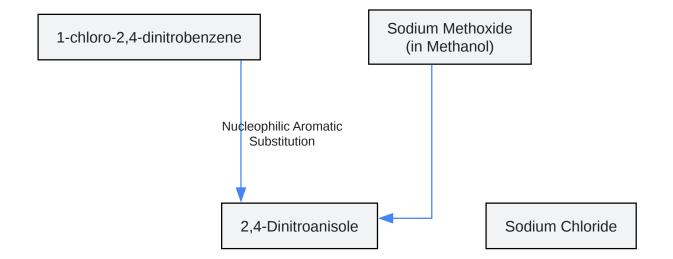
Methodology:

- Preparation of Sodium Methoxide: In a dry flask, carefully dissolve a molar equivalent of sodium metal in an excess of anhydrous methanol under an inert atmosphere. The reaction is exothermic and produces hydrogen gas. Allow the solution to cool to room temperature.
- Nucleophilic Aromatic Substitution: Slowly add a solution of 1-chloro-2,4-dinitrobenzene in methanol to the prepared sodium methoxide solution.
- Reaction Reflux: Heat the resulting mixture to reflux for a period of 1-2 hours. The progress
 of the reaction can be monitored using thin-layer chromatography (TLC).
- Product Isolation: After the reaction is complete, cool the mixture and pour it into ice-cold water. The crude **2,4-Dinitroanisole** will precipitate out of the solution.
- Purification: Collect the solid product by filtration and wash it with cold water. Further
 purification can be achieved by recrystallization from ethanol or methanol to yield pale yellow
 needles.[5]
- Drying: Dry the purified product in a vacuum desiccator over a suitable drying agent like phosphorus pentoxide (P₂O₅).[5]

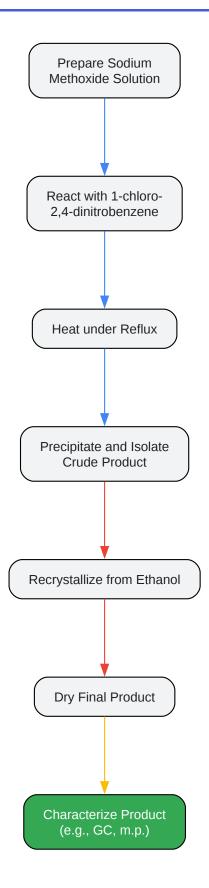
Visualized Pathways and Workflows

The following diagrams illustrate the synthesis pathway and a general experimental workflow.









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